molecular formula C17H21N3O4 B12807286 5-Benzyloxymethyl-2',3'-dideoxycytidine CAS No. 133697-53-7

5-Benzyloxymethyl-2',3'-dideoxycytidine

Cat. No.: B12807286
CAS No.: 133697-53-7
M. Wt: 331.4 g/mol
InChI Key: SZSJMNCJRSAILI-LSDHHAIUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Nucleoside Analogs in Medicinal Chemistry

Nucleoside analogs are synthetic compounds that structurally mimic naturally occurring nucleosides, the fundamental building blocks of DNA and RNA. numberanalytics.com This mimicry allows them to interact with biological systems, particularly cellular or viral enzymes, in a manner similar to their natural counterparts. nih.gov However, due to deliberate chemical modifications, these analogs disrupt critical biological processes. nih.gov

In medicinal chemistry, nucleoside analogs are a cornerstone of antiviral and anticancer therapies. numberanalytics.comnumberanalytics.com Their primary mechanism of action involves interference with the synthesis of nucleic acids. azolifesciences.com After entering a cell, they are phosphorylated by kinases to their active triphosphate form. azolifesciences.com These activated analogs can then be recognized by DNA or RNA polymerases and incorporated into a growing nucleic acid strand. wikipedia.org Because they lack the essential 3'-hydroxyl group of natural deoxynucleosides, they act as chain terminators, preventing further elongation of the DNA or RNA strand and halting replication. wikipedia.org This targeted disruption of replication is particularly effective against rapidly proliferating cells, such as cancer cells, or in inhibiting viral replication. numberanalytics.comazolifesciences.com

The versatility and therapeutic potential of nucleoside analogs stem from the ability to modify their structure at the nucleobase, the sugar moiety, or the phosphate (B84403) group, leading to a wide range of drugs with specific activities. numberanalytics.comwikipedia.org

Historical Context of 2',3'-Dideoxynucleosides in Research

The history of 2',3'-dideoxynucleosides is intrinsically linked to the urgent search for effective treatments during the HIV/AIDS epidemic of the 1980s. nih.gov Following the discovery of HIV as the causative agent of AIDS, researchers began an intensive search for inhibitors of the virus's unique enzyme, reverse transcriptase. nih.govcapes.gov.br This led to the evaluation of numerous previously synthesized nucleoside analogs. capes.gov.br

Zidovudine (AZT), or azidothymidine, was the first antiretroviral agent to be licensed for clinical use in 1987, demonstrating that nucleoside analogs could be potent inhibitors of HIV replication. nih.govwikipedia.org Shortly thereafter, another 2',3'-dideoxynucleoside, 2',3'-dideoxycytidine (ddC), also known as Zalcitabine (B1682364), was identified as a powerful inhibitor of HIV replication in vitro. wikipedia.orgnih.gov Zalcitabine became the third antiretroviral drug approved by the U.S. Food and Drug Administration (FDA) for treating HIV/AIDS. wikipedia.org

The success of these early dideoxynucleosides demonstrated their potential as a therapeutic class. They function by being converted to their triphosphate form in the body, which then acts as a competitive inhibitor and chain terminator for the HIV reverse transcriptase enzyme. wikipedia.orgwikipedia.org This early work laid the foundation for the development of combination antiretroviral therapies and spurred further research into synthesizing new, more potent, and less toxic analogs. nih.gov

Chemical Definition and Structural Features of 5-Benzyloxymethyl-2',3'-dideoxycytidine

This compound is a synthetic derivative of the naturally occurring nucleoside, cytidine (B196190). As a member of the dideoxynucleoside analog family, its structure has been intentionally modified for research purposes. Its chemical and physical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₇H₂₁N₃O₄ nih.gov
Molecular Weight 331.4 g/mol nih.gov
IUPAC Name 4-amino-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-(phenylmethoxymethyl)pyrimidin-2-one nih.gov
Synonyms Cytidine, 2',3'-dideoxy-5-((phenylmethoxy)methyl)- nih.gov
CAS Number 133697-53-7 nih.gov

The foundation of the molecule is 2',3'-dideoxycytidine (ddC), also known as Zalcitabine. wikipedia.org This core structure consists of a pyrimidine (B1678525) base, cytosine, linked to a modified ribose sugar. The defining feature of this sugar is the absence of hydroxyl (-OH) groups at both the 2' and 3' positions, which are replaced with hydrogen atoms. wikipedia.org This "dideoxy" modification is critical to its biological function. In natural DNA synthesis, the 3'-hydroxyl group is essential for forming the phosphodiester bond that links one nucleotide to the next. Lacking this group, ddC and its analogs act as obligate chain terminators when incorporated into a growing DNA strand by a viral reverse transcriptase. wikipedia.orgwikipedia.org

The distinguishing feature of this compound is the substituent attached to the 5-position of its cytosine base. Modifications at the C-5 position of pyrimidine nucleosides are a common strategy in medicinal chemistry to alter a compound's biological properties, such as its biostability, bioavailability, or specific activity. researchgate.netmostwiedzy.pl

In this specific molecule, a benzyloxymethyl group (-CH₂-O-CH₂-C₆H₅) is attached at this position. The introduction of this group serves several potential purposes:

Increased Lipophilicity: The benzyl (B1604629) group is significantly more lipophilic (fat-soluble) than the simple hydrogen atom it replaces. This modification was a deliberate design strategy in related analogs to enhance penetration into the central nervous system, a key reservoir for HIV. nih.gov

Altered Enzyme Interaction: The size and shape of the 5-position substituent can influence how the nucleoside analog interacts with the active site of target enzymes like viral polymerases or cellular kinases. nih.gov While a fluoro substituent at the 5-position of ddC was found to retain potent anti-HIV activity, methyl or bromo groups abolished it, demonstrating the sensitivity of the enzyme to modifications at this site. nih.gov The bulky benzyloxymethyl group would be expected to have a significant impact on this interaction.

Classification of Dideoxycytidine Analogs

Dideoxycytidine analogs can be classified based on the location of their chemical modifications. This structural diversity allows for the fine-tuning of their pharmacological properties. The primary classifications include:

5-Position Substituted Analogs: This is the most common class, where various chemical groups are attached to the C-5 position of the pyrimidine ring. nih.gov The goal is often to improve lipophilicity or alter enzyme selectivity. nih.gov Examples from research include compounds with fluoro, bromo, or methyl groups. nih.gov this compound belongs to this class.

Sugar-Modified Analogs: While the core is defined by the 2',3'-dideoxy feature, other alterations to the sugar ring can be made. For instance, the synthesis of 2',3'-dideoxy-2',3'-alpha-methanocytidine introduced a cyclopropane (B1198618) ring fused to the sugar, creating a more rigid structure to study conformational effects on activity. nih.gov

Nucleotide Analogs (Prodrugs): To bypass the initial and often rate-limiting phosphorylation step inside the cell, dideoxycytidine can be administered as a pre-formed nucleotide (a nucleoside with a phosphate group attached). nih.gov An example is ddCMP (2',3'-dideoxycytidine monophosphate), which was studied as a potential prodrug. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

133697-53-7

Molecular Formula

C17H21N3O4

Molecular Weight

331.4 g/mol

IUPAC Name

4-amino-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-(phenylmethoxymethyl)pyrimidin-2-one

InChI

InChI=1S/C17H21N3O4/c18-16-13(11-23-10-12-4-2-1-3-5-12)8-20(17(22)19-16)15-7-6-14(9-21)24-15/h1-5,8,14-15,21H,6-7,9-11H2,(H2,18,19,22)/t14-,15+/m0/s1

InChI Key

SZSJMNCJRSAILI-LSDHHAIUSA-N

Isomeric SMILES

C1C[C@@H](O[C@@H]1CO)N2C=C(C(=NC2=O)N)COCC3=CC=CC=C3

Canonical SMILES

C1CC(OC1CO)N2C=C(C(=NC2=O)N)COCC3=CC=CC=C3

Origin of Product

United States

Molecular Mechanisms of Action of Dideoxycytidine Analogs

Intracellular Phosphorylation Pathways

For dideoxycytidine analogs to become active, they must first be converted into their triphosphate forms within the target cell. nih.govdrugbank.com This process is a critical determinant of their pharmacological activity and is mediated by host cell enzymes.

Role of Host Cell Kinases in Nucleoside Analog Activation

The activation of dideoxycytidine analogs is initiated by their phosphorylation, a process carried out by cellular kinase enzymes. drugbank.comnih.gov These analogs are recognized as substrates by host cell nucleoside and nucleotide kinases, which sequentially add three phosphate (B84403) groups to the 5'-hydroxyl moiety of the dideoxyribose sugar. nih.gov

Specifically, the initial phosphorylation to the monophosphate form is a rate-limiting step and is often catalyzed by deoxycytidine kinase. nih.gov Subsequent phosphorylations to the diphosphate (B83284) and the active triphosphate metabolites are carried out by other cellular kinases. nih.gov The efficiency of this phosphorylation cascade can vary between different cell types, influencing the potency of the analog in those cells. nih.gov

Formation of 5'-Triphosphate Metabolites (e.g., ddCTP)

The ultimate product of the intracellular phosphorylation pathway is the 5'-triphosphate derivative, such as 2',3'-dideoxycytidine 5'-triphosphate (ddCTP). drugbank.comnih.gov This activated metabolite is the pharmacologically active form of the drug that can directly interfere with DNA synthesis. drugbank.com The concentration of the triphosphate form within the cell is a key factor in its antiviral efficacy. drugbank.com The formation of these triphosphate metabolites is a crucial step, as they are the molecules that will ultimately compete with natural deoxynucleotides for incorporation into newly synthesized DNA strands. drugbank.com

Interaction with Viral and Cellular Polymerases

Once formed, the triphosphate analogs of dideoxycytidine interact with various DNA polymerases, including viral reverse transcriptases and cellular DNA polymerases. This interaction is the cornerstone of their therapeutic and toxic effects.

Reverse Transcriptase Inhibition (e.g., HIV-1 RT)

Dideoxycytidine analogs are potent inhibitors of viral reverse transcriptases, such as that of HIV-1. drugbank.commedchemexpress.com The triphosphate metabolite, ddCTP, acts as a competitive inhibitor of the natural substrate, deoxycytidine 5'-triphosphate (dCTP), for the active site of the reverse transcriptase enzyme. drugbank.com By binding to the enzyme, the analog prevents the incorporation of the natural nucleotide, thereby hindering the synthesis of viral DNA. drugbank.com The K65R mutation in HIV-1 reverse transcriptase has been shown to confer cross-resistance to several dideoxynucleoside analogs, including 2',3'-dideoxycytidine, by reducing the enzyme's sensitivity to their triphosphate inhibitors. nih.gov

DNA Chain Termination Mechanisms

The primary mechanism by which dideoxycytidine analogs halt DNA synthesis is through chain termination. drugbank.comsemanticscholar.org These analogs lack a hydroxyl group at the 3' position of the deoxyribose sugar. drugbank.com When a DNA polymerase incorporates the triphosphate analog into a growing DNA strand, the absence of this 3'-hydroxyl group prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide. drugbank.comsemanticscholar.org This effectively terminates the elongation of the DNA chain, leading to the premature cessation of DNA replication. drugbank.com This mechanism is fundamental to both their antiviral activity against retroviruses and their cytotoxic effects on rapidly dividing cells. nih.govsemanticscholar.org

Inhibition of DNA Polymerase Beta and Gamma

In addition to inhibiting viral reverse transcriptase, the triphosphate metabolites of dideoxycytidine analogs can also interact with and inhibit cellular DNA polymerases. nih.govnih.gov Notably, they have been shown to be inhibitors of DNA polymerase beta and DNA polymerase gamma. nih.govcaymanchem.com DNA polymerase gamma is the enzyme responsible for the replication of mitochondrial DNA (mtDNA). nih.gov Inhibition of this enzyme can lead to depletion of mtDNA and mitochondrial dysfunction, which is a known toxicity associated with this class of compounds. nih.gov DNA polymerase beta is involved in DNA repair processes, and its inhibition can contribute to the cytotoxic effects of these analogs. nih.govnih.gov The relative affinity of the triphosphate analog for viral reverse transcriptase versus cellular polymerases is a key determinant of its therapeutic index.

Mechanistic Basis of Viral Resistance to Dideoxynucleoside Analogs

The emergence of viral resistance is a significant challenge in the long-term efficacy of antiretroviral therapy. For dideoxynucleoside analogs like 2',3'-dideoxycytidine, resistance primarily develops through specific mutations in the viral reverse transcriptase enzyme. nih.gov These mutations alter the enzyme's structure, reducing its affinity for the drug or enhancing its ability to remove the incorporated drug.

Two primary mechanisms of resistance to nucleoside reverse transcriptase inhibitors (NRTIs) have been identified:

Altered Substrate Discrimination: Mutations can occur that allow the reverse transcriptase to better discriminate between the natural nucleoside triphosphate and the analog. This means the enzyme is less likely to incorporate the drug into the growing DNA chain. A key mutation that confers resistance to ddC is the substitution of lysine (B10760008) with arginine at codon 65 (K65R) of the reverse transcriptase. nih.gov This single amino acid change can lead to a significant increase in the concentration of the drug required to inhibit viral replication. nih.gov Other mutations, such as at codons 74 and 184, have also been associated with resistance to ddC and other NRTIs.

Excision of the Incorporated Analog: Some mutations enhance the reverse transcriptase's ability to remove the chain-terminating nucleoside analog after it has been incorporated. This process, known as phosphorolytic excision, effectively "proofreads" the growing DNA chain and removes the blocking agent, allowing DNA synthesis to resume.

The specific mutations associated with resistance to 2',3'-dideoxycytidine are well-documented. The table below summarizes some of the key mutations and their effects.

Mutation Amino Acid Change Effect on Drug Susceptibility Reference
K65RLysine to ArginineConfers resistance to ddC and ddI. nih.gov nih.gov
T69DThreonine to Aspartic AcidInfrequently observed but associated with low-level resistance to ddC.
L74VLeucine to ValineCan contribute to resistance to ddC, particularly in combination with other mutations.
M184VMethionine to ValinePrimarily associated with high-level resistance to lamivudine (B182088) but can also contribute to low-level ddC resistance.

It is important to note that the development of resistance is a dynamic process, and often, multiple mutations accumulate over time, leading to higher levels of resistance and cross-resistance to other nucleoside analogs. The specific resistance profile for 5-Benzyloxymethyl-2',3'-dideoxycytidine would need to be determined through dedicated in vitro selection and genotypic analysis studies, which are not currently available in the public domain.

Structure Activity Relationships in Dideoxycytidine Analogs with Benzyloxymethyl Modifications

Impact of Sugar Moiety Modifications on Biological Activity

The sugar component of nucleoside analogs is a key determinant of their pharmacological properties. nih.govresearchgate.net Alterations to the sugar ring can influence how the molecule is recognized and processed by viral and cellular enzymes, ultimately affecting its efficacy and toxicity. nih.govresearchgate.net

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental factor in the biological activity of dideoxycytidine analogs. patsnap.com The spatial orientation of a drug molecule dictates its interaction with biological targets like enzymes and receptors. patsnap.com Many drugs are chiral, existing as enantiomers, which are non-superimposable mirror images of each other. patsnap.com These enantiomers can exhibit markedly different pharmacological and toxicological profiles. researchgate.net

In the context of dideoxycytidine analogs, the stereochemistry of the sugar moiety, specifically the distinction between β-D- and β-L-configurations, has a profound impact on their antiviral activity and toxicity. For instance, β-L-2',3'-dideoxycytidine (β-L-ddC) and its 5-fluoro derivative have demonstrated potent activity against human immunodeficiency virus type 1 (HIV-1) and hepatitis B virus (HBV). nih.govnih.gov When compared to its β-D counterpart (β-D-ddC), the β-L-dideoxycytidine nucleosides showed similar anti-HIV-1 activity but significantly greater anti-HBV activity and reduced toxicity to human bone marrow progenitor cells. nih.govnih.gov Furthermore, HIV-1 strains that developed resistance to β-D-ddC remained susceptible to the β-L analogs. nih.govnih.gov This suggests that the sugar configuration plays a crucial role in the development of viral resistance. nih.gov The enzymes involved in drug metabolism are often stereospecific, meaning they can preferentially metabolize one enantiomer over the other, which influences the drug's concentration and duration of action. patsnap.comresearchgate.net

To enhance the biological activity and selectivity of nucleoside analogs, medicinal chemists often employ a strategy of conformational restriction. researchgate.net This involves modifying the flexible sugar ring to lock it into a specific, biologically active conformation, which can minimize the entropic loss upon binding to a target enzyme, leading to enhanced potency. researchgate.net

One approach to achieve this is through the synthesis of bicyclic nucleosides, where a bridge is introduced within the sugar moiety. nih.govcapes.gov.br These modifications can lead to analogs with fixed N-type or S-type sugar conformations. nih.gov For example, the synthesis of a novel bicyclic nucleoside with a restricted S-type conformation has been reported. nih.gov However, the incorporation of such modifications does not always lead to improved activity. In one study, the introduction of a specific bicyclic system into oligodeoxynucleotides resulted in a significant decrease in the stability of the duplexes they formed with complementary DNA and RNA. nih.gov The design of these conformationally restricted analogs is a key aspect of drug discovery, aiming to improve potency and selectivity while minimizing off-target effects. researchgate.netnih.gov

Role of the 5-Position Substituent on Cytosine Base

Modifications at the 5-position of the pyrimidine (B1678525) base, such as cytosine, can significantly influence the biological properties of nucleoside analogs. nih.gov The nature of the substituent at this position can affect antiviral activity, selectivity, and interaction with cellular enzymes.

The introduction of a benzyloxymethyl group at the 5-position of 2',3'-dideoxycytidine creates the compound 5-Benzyloxymethyl-2',3'-dideoxycytidine. This modification is a key area of interest for its potential to modulate antiviral activity. While direct, detailed findings on the specific influence of the benzyloxymethyl group on the antiviral activity and selectivity of this compound were not prevalent in the searched literature, the general principles of 5-position substitution provide a framework for understanding its potential impact. The size and electronic properties of the benzyloxymethyl group can influence the binding of the nucleoside analog to viral reverse transcriptases or other target enzymes.

To understand the role of the 5-substituent, it is useful to compare the effects of different groups at this position. Studies on various 5-substituted pyrimidine nucleosides have shown that the nature of the substituent is critical. For instance, the introduction of a 5-fluoro group to β-L-dideoxycytidine resulted in a compound with potent anti-HIV-1 and anti-HBV activity. nih.gov In other contexts, 5-alkylcytosines have been shown to enhance the reactivity of adjacent guanine (B1146940) bases towards carcinogens. nih.gov

The table below provides a conceptual comparison of how different substituents at the 5-position of dideoxycytidine might influence its properties, based on general principles of medicinal chemistry.

5-SubstituentPotential Impact on ActivityRationale
BenzyloxymethylMay enhance binding through hydrophobic and aromatic interactions.The benzyl (B1604629) group can engage in pi-stacking or hydrophobic interactions within the enzyme's binding pocket.
EthylCan provide a modest increase in lipophilicity.Small alkyl groups can fill small hydrophobic pockets in the target enzyme.
FluoroCan alter electronic properties and metabolic stability. nih.govThe high electronegativity of fluorine can influence pKa and interactions with the enzyme. nih.gov
AlkynylCan introduce rigidity and potential for specific interactions.The linear geometry of the alkynyl group can probe specific channels or grooves in the enzyme.

5'-Modification Effects on Cellular Uptake and Metabolism

Modifications at the 5'-position of the sugar moiety are crucial for influencing the cellular uptake and subsequent metabolism of nucleoside analogs. nih.gov Since many nucleoside drugs are hydrophilic, their ability to cross cell membranes can be limited. researchgate.net

Strategies to enhance cellular uptake often involve increasing the lipophilicity of the molecule. nih.gov This can be achieved by attaching lipophilic groups, such as dodecyl or cholesteryl residues, to the 5'-position. nih.gov Such modifications can significantly increase the efficiency of cell penetration. nih.gov For example, the introduction of two dodecyl-containing groups at the 5'-end of an oligonucleotide led to a twofold increase in cellular uptake. nih.gov

Prodrug Strategies (e.g., Phosphoramidite, Ester Derivatives)

The clinical utility of nucleoside analogs is often hampered by their hydrophilic nature, which limits cell membrane permeability, and the necessity for intracellular phosphorylation to their active triphosphate form. Prodrug strategies are employed to overcome these limitations by masking the hydroxyl and phosphate (B84403) groups with moieties that are cleaved intracellularly to release the active drug.

Ester Derivatives:

A common prodrug approach involves the esterification of the 5'-hydroxyl group of the dideoxyribose sugar. This strategy aims to increase the lipophilicity of the nucleoside analog, thereby enhancing its passive diffusion across cell membranes. A variety of 5'-O-substituted prodrugs of 3'-azido-2',3'-dideoxythymidine (AZT), a related pyrimidine nucleoside analog, have been designed to improve anti-HIV activity and pharmacokinetic properties. nih.gov These include 5'-O-carboxylic esters derived from various acids. nih.gov For instance, the synthesis of 5'-O-fatty acyl derivatives of 3'-fluoro-2',3'-dideoxythymidine (FLT) has been reported, with some conjugates showing improved anti-HIV activity compared to the parent drug. The rationale is that the ester conjugate will be hydrolyzed by intracellular esterases to release the active nucleoside. nih.gov

Phosphoramidate (B1195095) Prodrugs:

The phosphoramidate ProTide approach represents a highly successful strategy for delivering the monophosphorylated form of a nucleoside analog into cells, bypassing the often inefficient initial phosphorylation step catalyzed by cellular kinases. These prodrugs consist of the 5'-monophosphate of the nucleoside where the phosphate is masked with an amino acid ester and an aryloxy group. nih.gov This modification enhances cell penetration, and subsequent intracellular enzymatic cleavage releases the nucleoside monophosphate. nih.gov

While the direct application of phosphoramidate technology to this compound has not been extensively reported in publicly available literature, the synthesis and evaluation of phosphoramidate prodrugs of other 2'-deoxynucleoside analogs have been widely explored. For instance, novel phosphoramidate prodrugs of 2'-methyl cytidine (B196190) have been synthesized and shown to increase the formation of the active nucleotide triphosphate in hepatocytes by 10- to 20-fold compared to the parent drug. nih.gov Similarly, phosphoramidate prodrugs of 2'-deoxypseudoisocytidine, a C-nucleoside, have been prepared and studied for their anticancer potential. nih.gov These examples underscore the potential of the phosphoramidate approach to enhance the biological activity of nucleoside analogs.

Table 1: Examples of Prodrug Strategies for Dideoxycytidine Analogs and Related Compounds

Parent CompoundProdrug StrategyRationaleObserved Outcome (for related compounds)Reference
3'-azido-2',3'-dideoxythymidine (AZT)5'-O-Carboxylic Ester DerivativesIncrease lipophilicity, improve pharmacokinetics.Improved anti-HIV activity and modified pharmacokinetic properties. nih.gov
3'-fluoro-2',3'-dideoxythymidine (FLT)5'-O-Fatty Acyl Ester DerivativesEnhance cellular uptake and anti-HIV activity.Some conjugates showed improved anti-HIV activity. nih.gov
2'-methyl cytidinePhosphoramidate (ProTide)Bypass initial phosphorylation, enhance intracellular triphosphate levels.10- to 20-fold increase in triphosphate formation in hepatocytes. nih.gov
2'-deoxypseudoisocytidinePhosphoramidate (ProTide)Enhance delivery of the monophosphate form for anticancer activity.Successful synthesis, demonstrating the feasibility of the approach for C-nucleosides. nih.gov

Effects of Phosphonomethylation at 5'-Position

An alternative strategy to deliver a pre-phosphorylated nucleoside analog is through the introduction of a phosphonomethyl group at the 5'-hydroxyl position. These 5'-O-phosphonomethyl derivatives are designed to act as isosteric mimics of the 5'-monophosphate, potentially bypassing the initial phosphorylation step.

The synthesis of 5'-O-phosphonomethyl derivatives of various pyrimidine 2',3'-dideoxynucleosides has been reported. nih.gov In one study, the 5'-O-phosphonomethyl derivative of 2',3'-dideoxycytidine was synthesized but did not show appreciable anti-HIV activity in MT-4 cells. nih.gov Similarly, the corresponding derivatives of 3'-deoxythymidine, 2',3'-dideoxyuridine, 3'-O-methylthymidine, and 3'-amino-3'-deoxythymidine (B22303) were also found to be inactive. nih.gov In contrast, the 5'-O-phosphonomethyl derivatives of 3'-deoxy-3'-fluorothymidine (B1224464) and 3'-azido-3'-deoxythymidine (AZT) exhibited anti-HIV-1 activity with a 50% inhibitory concentration of approximately 1 µM. nih.gov

These findings highlight a critical structure-activity relationship: the nature of the substituent at the 3'-position of the sugar ring significantly influences the antiviral activity of 5'-O-phosphonomethylated dideoxynucleosides. The presence of a fluorine or an azido (B1232118) group at the 3'-position appears to be crucial for the antiviral efficacy of these particular derivatives. The lack of activity for the 2',3'-dideoxycytidine analog suggests that the combination of a 5'-phosphonomethyl group with an unmodified 3'-dideoxy sugar is not favorable for anti-HIV action.

Table 2: Anti-HIV Activity of 5'-O-Phosphonomethyl Derivatives of Pyrimidine 2',3'-Dideoxynucleosides

Parent Nucleoside3'-SubstituentAnti-HIV-1 Activity (IC50 in MT-4 cells)Reference
2',3'-Dideoxycytidine-HNot Appreciable nih.gov
3'-Deoxythymidine-HNot Appreciable nih.gov
2',3'-Dideoxyuridine-HNot Appreciable nih.gov
3'-Deoxy-3'-fluorothymidine-F~ 1 µM nih.gov
3'-Azido-3'-deoxythymidine (AZT)-N3~ 1 µM nih.gov

Computational and In Silico Studies for Structure-Activity Relationship Analysis

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are invaluable tools in drug design for understanding the interactions between ligands and their biological targets and for predicting the activity of novel compounds.

Quantitative Structure-Activity Relationship (QSAR):

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs. For pyrimidine derivatives, QSAR models have been developed to predict their activity as inhibitors of various enzymes, such as VEGFR-2. nih.gov These studies typically use a range of molecular descriptors that quantify physicochemical properties like hydrophobicity, electronic effects, and steric parameters.

Molecular Docking:

Molecular docking simulations are used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov This technique can provide insights into the binding mode and the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. For HIV-1 reverse transcriptase (RT), numerous docking studies have been performed with various nucleoside and non-nucleoside inhibitors to understand the structural basis of their activity and resistance. nih.govnih.gov

In the context of this compound, a molecular docking study would be instrumental in visualizing its potential binding pose within the active site of HIV-1 RT. The bulky benzyloxymethyl group at the 5-position would likely occupy a specific region of the binding pocket. Its orientation and interactions with the surrounding amino acid residues would be critical for determining the compound's inhibitory potential. Given that smaller substituents at the 5-position of pyrimidine nucleosides are often well-tolerated, the larger benzyloxymethyl group might introduce steric clashes or unfavorable interactions, potentially explaining the observed lack of activity in related analogs. A docking study could help to rationalize these experimental findings at a molecular level.

Preclinical Pharmacological Activities of 5 Benzyloxymethyl 2 ,3 Dideoxycytidine and Its Analogs

Antiviral Efficacy against HIV-1

No specific data on the in vitro antiviral activity of 5-Benzyloxymethyl-2',3'-dideoxycytidine against HIV-1 in MT-4 or peripheral blood mononuclear cell (PBMC) cultures were identified in the search results. Studies on the parent compound, 2',3'-dideoxycytidine (ddC), have shown it to be active against HIV-1 in cell cultures nih.govnih.gov. However, these findings cannot be directly extrapolated to its benzyloxymethyl analog.

There are no available reports from the search results detailing the in vivo efficacy of this compound in animal models of HIV-1 infection. Research has been conducted on 2',3'-dideoxycytidine in a feline retrovirus animal model, which provided insights into its target cell-dependent antiviral activity nih.gov.

Antiviral Efficacy against Other Viruses

Specific information regarding the antiviral efficacy of this compound against the Hepatitis B Virus (HBV) is not present in the available literature. Related L-nucleoside analogs have demonstrated potent activity against HBV in tissue culture and animal models nih.gov. Additionally, phosphatidyl derivatives of 2',3'-dideoxycytidine have been synthesized and evaluated for their anti-HBV activity nih.gov.

The preclinical antiviral activity of this compound against the Epstein-Barr Virus (EBV) has not been documented in the provided search results. Studies have shown that other nucleoside analogs, such as β-l-5-Iododioxolane uracil (B121893) and various antiretroviral nucleoside analogs, can inhibit EBV replication nih.govmit.edu.

There is no information available from the search results on the specific antiviral efficacy of this compound against the Herpes Simplex Virus (HSV). Research into other nucleoside analogs, such as 5'-amino-5'-deoxythymidine, has explored their mechanisms of anti-HSV activity nih.gov.

Bovine Viral Diarrhea Virus (BVDV)

Bovine Viral Diarrhea Virus (BVDV), a Pestivirus within the Flaviviridae family, is a significant pathogen in cattle, causing a range of clinical signs from mild illness to severe, fatal mucosal disease. nih.gov The virus is known for causing immunosuppression, making it a target for antiviral drug development. nih.govnih.gov The nonstructural protein 5B (NS5B), an RNA-dependent RNA polymerase, is a key and highly conserved enzyme essential for viral replication, making it an attractive target for antiviral therapies. researchgate.net

While research has been conducted on various nucleoside analogs for their potential activity against BVDV, specific studies on this compound are not extensively detailed in the available literature. However, evaluations of related 2',3'-didehydro-2',3'-dideoxycytidine (B43274) analogs have been performed. In one study, a series of 2′,3′- and 4′-substituted 2′,3′-didehydro-2′,3′-dideoxycytidine analogs were tested for their ability to inhibit BVDV production in acutely infected Madin-Darby bovine kidney (MDBK) cells. nih.gov The results indicated that none of the tested compounds in that particular series demonstrated antiviral activity against BVDV. nih.gov

Further research into other types of compounds, such as certain flavonoids, has shown potential anti-BVDV activity, suggesting that various classes of molecules are being explored for this indication. researchgate.net

Antineoplastic/Antitumor Activities

The potential of nucleoside analogs as anticancer agents is an area of active investigation, particularly for compounds that can interfere with DNA synthesis and repair mechanisms that are often upregulated in tumor cells.

DNA polymerase beta (Pol β) is a key enzyme in the base excision repair (BER) pathway, a DNA repair mechanism that is crucial for maintaining genomic integrity. In many types of human tumors, Pol β is overexpressed. nih.govibmc.msk.ru This overexpression is linked to the viability and proliferative activity of cancer cells. ibmc.msk.ru Consequently, Pol β has emerged as a promising target for cancer chemotherapy. ibmc.msk.runih.gov

The nucleoside analog 2',3'-dideoxycytidine (ddC), the parent compound of this compound, has been studied in this context. Research has demonstrated that in tumor cells overexpressing Pol β, there is an increased incorporation of the phosphorylated form of ddC (ddCTP) into the DNA. nih.gov This incorporation acts as a chain terminator, halting DNA synthesis and leading to cytotoxicity. nih.gov This suggests that the antitumor effect of ddC is enhanced in tumors with high levels of Pol β. nih.gov Studies with Pol β-transfected B16 melanoma cells showed that treatment with ddC inhibited proliferation both in vitro and in vivo. nih.gov

The mechanism involves the perturbation of the normal DNA replication and repair machinery by the excess Pol β, which favors the incorporation of the chain-terminating nucleotide analog. nih.gov Therefore, chain-terminating anticancer agents like ddC and its derivatives could be particularly effective against tumors characterized by high Pol β expression. nih.gov

The antiproliferative effects of various nucleoside analogs have been evaluated across a range of human cancer cell lines. While specific data for this compound is not widely available, the activities of related compounds provide insight into the potential of this class of molecules.

For instance, 5-aza-2'-deoxycytidine has demonstrated the ability to inhibit cell growth in several human neuroblastoma cell lines. nih.gov Similarly, in studies with the colon cancer HCT-116 cell line, 5'-fluoro-2'-deoxycytidine and 5-aza-2'-deoxycytidine induced significant cell growth inhibition. brieflands.com

The parent compound, 2',3'-dideoxycytidine (ddC), has also shown antiproliferative activity. In B16 melanoma cells engineered to overexpress DNA polymerase beta, ddC treatment resulted in inhibited proliferation. nih.gov

Below is a table summarizing the antiproliferative effects of some related nucleoside analogs on various cancer cell lines.

CompoundCell LineEffectIC50 Value
5-aza-2'-deoxycytidine Human Neuroblastoma Cell LinesInhibition of cell growthNot Specified
5'-fluoro-2'-deoxycytidine HCT-116 (Colon Cancer)Cell growth inhibition1.63 ± 0.21 µM (48h) brieflands.com
5-aza-2'-deoxycytidine HCT-116 (Colon Cancer)Cell growth inhibition3.18 ± 0.50 µM (48h) brieflands.com
2',3'-dideoxycytidine B16 Melanoma (Pol β overexpressing)Inhibition of proliferationNot Specified

Antimicrobial Activities (non-viral)

Information regarding the specific non-viral antimicrobial activities of this compound is not prominently featured in the reviewed scientific literature. The primary focus of research on 2',3'-dideoxycytidine and its analogs has been on their antiviral and, to some extent, their antineoplastic properties.

Studies on Mitochondrial Nucleic Acid Synthesis and Polymerase Interactions

A significant aspect of the pharmacology of 2',3'-dideoxynucleosides, including the parent compound 2',3'-dideoxycytidine (ddC), is their interaction with mitochondrial functions, particularly the synthesis of mitochondrial DNA (mtDNA). nih.govnih.gov

Mitochondria possess their own DNA and the machinery to replicate it, which includes the DNA polymerase gamma (Pol γ). nih.gov Several nucleoside reverse transcriptase inhibitors, after being phosphorylated to their active triphosphate forms, can inhibit Pol γ. nih.gov The incorporation of these analogs into mtDNA can lead to chain termination and subsequent mtDNA depletion. nih.gov

Studies have shown that ddC can cause a selective loss of mitochondrial DNA. nih.gov In experiments with human pluripotent progenitor cells, exposure to ddC was associated with a decrease in the total mtDNA content, indicating an inhibition of mtDNA synthesis. nih.gov Similarly, in HepaRG human cell cultures, ddC treatment led to a significant reduction in mtDNA copy number in both proliferating and differentiated cells. nih.gov This depletion of mtDNA can, in turn, impair mitochondrial bioenergetics, including the oxygen consumption rate. nih.gov

The interaction with mitochondrial polymerases is a key mechanism behind these effects. The triphosphate form of ddC (ddCTP) is a known inhibitor of the catalytic subunit of Pol γ. nih.gov It is important to note that other DNA polymerases can also be affected. For example, 2',3'-dideoxyribonucleoside 5'-triphosphates have been shown to inhibit DNA polymerase alpha, particularly in the presence of manganese ions. nih.gov

Advanced Research Directions for Dideoxycytidine Analogs

Development of Novel Synthetic Routes for Dideoxycytidine Analogs

The synthesis of nucleoside analogs like dideoxycytidine derivatives is a complex challenge, driving innovation at the intersection of chemistry and biocatalysis. rsc.org Traditional methods often face difficulties, but recent advancements are paving the way for more efficient, sustainable, and versatile synthetic preparations. rsc.orgnumberanalytics.com

Key areas of innovation include:

Biocatalysis : Enzymatic synthesis methods are gaining traction due to their high specificity and efficiency. numberanalytics.com Enzymes such as nucleoside phosphorylases and kinases can be used to construct analogs from natural nucleosides or to perform key phosphorylation steps. numberanalytics.com

Convergent Synthesis : New protocols enable the flexible and selective synthesis of nucleoside analogs with varied nucleobase substitutions and stereochemistry (D- or L-configuration). springernature.com One such method provides direct access to C3′/C5′ protected nucleoside analogs in just three steps from simple, achiral starting materials. springernature.com This process involves a proline-catalyzed fluorination, a one-pot enantioselective aldol (B89426) reaction, reduction, and an intramolecular annulative fluoride (B91410) displacement to form the final nucleoside analog. springernature.com

These evolving synthetic strategies are crucial for generating diverse libraries of dideoxycytidine analogs, including compounds like 5-Benzyloxymethyl-2',3'-dideoxycytidine, for biological screening and further development.

Exploration of New Chemical Modifications and Scaffolds

To enhance biological activity and overcome the limitations of early drugs, researchers are actively exploring a wide range of chemical modifications to the basic dideoxycytidine structure. numberanalytics.commdpi.com These modifications target the sugar (furanose) ring and the pyrimidine (B1678525) base. numberanalytics.comekb.eg

Sugar Modifications: Modifications to the sugar moiety can dramatically alter an analog's biological activity, selectivity, and ability to be phosphorylated by cellular kinases. numberanalytics.comekb.eg Key modifications include:

4'-Heteroatom Substitution : Replacing the 4'-oxygen of the furanose ring with atoms like sulfur (S) or nitrogen (N) has yielded compounds with potent antiviral activity. mdpi.comnih.gov For example, 4'-thia-substituted analogs show potent inhibition of wild-type HIV-1. nih.gov

Ring Modifications : Alterations at the 2'-, 3'-, 4'-, and 5'-positions of the furanose ring are a major area of investigation. mdpi.com Introducing a fluorine atom at the 3'-position of 2',3'-didehydro-2',3'-dideoxy-5-fluorocytidine was found to significantly reduce its antiviral activity against both wild-type and lamivudine-resistant HIV-1. nih.gov

Carbocyclic Scaffolds : Replacing the sugar's ring oxygen with a methylene (B1212753) group creates carbocyclic nucleoside analogs. biorxiv.org To overcome potential conformational issues, researchers have developed conformationally locked carbobicyclic scaffolds, such as an unsaturated bicyclo-[4.3.0]-nonene core, which have shown potent antiviral activity against respiratory syncytial virus (RSV) and are significantly more potent than ribavirin (B1680618). biorxiv.org

Base Modifications: Modifying the cytosine base can also impact antiviral potency. For example, substituting the 5-position of 2',3'-dideoxycytidine with a fluoro group (5-F-ddC) retains antiviral activity and potency, whereas methyl or bromo substitutions abolish it completely. nih.gov

Table 1: Impact of Chemical Modifications on the Activity of Dideoxycytidine Analogs
Modification TypeSpecific ExampleTargetObserved EffectReference
Base Modification (C5)5-Fluoro-ddCHIVActivity and potency retained nih.gov
Base Modification (C5)5-Methyl-ddC / 5-Bromo-ddCHIVActivity completely abolished nih.gov
Sugar Modification (4'-Position)4'-Thia substitutionHIV-1Potent inhibition of wild-type virus nih.gov
Sugar Modification (3'-Position)3'-Fluoro on a d4FC backboneHIV-1Markedly reduced antiviral activity nih.gov
Scaffold ModificationCarbobicyclic coreRSVUp to 16 times more potent than ribavirin biorxiv.org

Mechanistic Elucidation of Differential Activity and Selectivity

A deeper understanding of how dideoxycytidine analogs work at a molecular level is essential for designing safer and more effective drugs. The primary mechanism of action involves phosphorylation to an active triphosphate form, which then acts as a chain terminator for viral reverse transcriptase or cellular DNA polymerases. wikipedia.orgnih.gov

Selective Phosphorylation: The selectivity of many antiviral nucleosides stems from their differential phosphorylation by viral versus host cell kinases. nih.govnih.gov Acyclovir's remarkable safety profile, for instance, is due to its selective activation by a viral thymidine (B127349) kinase. nih.gov For many dideoxycytidine analogs, the rate-limiting step is the initial phosphorylation. nih.gov These analogs are often poor substrates for cellular kinases, which can limit their efficacy. nih.gov Analogs that are preferentially phosphorylated by viral enzymes at low concentrations exhibit greater selective antiviral action. nih.govnih.gov

Toxicity and Mitochondrial DNA Polymerase: A major challenge with nucleoside analogs is off-target toxicity, which is often linked to the inhibition of human mitochondrial DNA polymerase γ (Pol γ). nih.govnih.govnih.gov The activated triphosphate forms of these drugs can be incorporated by Pol γ, leading to the termination of mitochondrial DNA (mtDNA) replication. nih.govnih.gov

The toxicity of an analog is dependent on both its rate of incorporation and its rate of excision by Pol γ's proofreading exonuclease activity. nih.gov

Dideoxycytidine triphosphate (ddCTP) is a particularly good substrate for Pol γ. nih.govcaymanchem.com Its slow rate of removal by the exonuclease contributes to its mitochondrial toxicity. nih.gov

Understanding the structural features that allow for efficient removal by Pol γ is a key research goal for designing less toxic drugs. nih.gov For example, analogs with an unnatural L-(-) configuration, like Lamivudine (B182088), are removed more efficiently, potentially destabilizing their binding at the polymerase site. nih.gov

Combination Therapies and Synergistic Effects with other Antivirals

Combining multiple antiviral agents is a cornerstone of modern therapy, particularly for viruses like HIV that are prone to developing resistance. numberanalytics.comaafp.org The use of multiple drugs can enhance efficacy, delay or prevent resistance, and allow for lower doses, thereby reducing toxicity. numberanalytics.comresearchgate.net

Combinations of Nucleoside Analogs: Clinical studies have long evaluated combinations of nucleoside reverse transcriptase inhibitors (NRTIs). A phase I/II study of Zidovudine (AZT) and dideoxycytidine (ddC) found that the combination was well-tolerated and produced greater and more persistent effects on CD4 counts in patients with advanced HIV infection compared to monotherapy. nih.gov Similarly, combining AZT with ddC or didanosine (B1670492) (ddI) was shown to be effective, with a low frequency of resistance developing to ddC or ddI in the combination arms, partly explaining the enhanced efficacy. nih.gov More recent research has demonstrated synergistic antiviral effects for combinations of approved oral nucleoside analogs like Sofosbuvir, Molnupiravir, and Favipiravir against multiple alphaviruses in vitro and in vivo. researchgate.netnih.gov

Synergy with Other Drug Classes: Pairing nucleoside analogs with drugs that have different mechanisms of action is another promising strategy.

Protease Inhibitors : The advent of protease inhibitors revolutionized HIV treatment, with triple-drug therapies (two NRTIs plus a protease inhibitor) becoming a standard of care. aafp.orgclinician.com

Nucleotide Biosynthesis Inhibitors : Combining nucleoside analogs with molecules that inhibit the synthesis of natural nucleotides can create a synergistic effect. nih.govscilit.com For example, pairing a guanosine (B1672433) analogue with ribavirin (which inhibits guanosine synthesis) increases the intracellular ratio of the analog triphosphate to the natural guanosine triphosphate, enhancing the antiviral effect and potentially allowing for lower doses of both drugs. nih.gov

Table 2: Examples of Combination Therapies Involving Dideoxycytidine Analogs and Other Antivirals
Drug CombinationTarget VirusObserved EffectReference
Zidovudine (AZT) + Dideoxycytidine (ddC)HIVWell-tolerated; greater and more persistent increase in CD4 counts compared to monotherapy. nih.gov
Molnupiravir (MPV) + Sofosbuvir (SOF)Chikungunya Virus (CHIKV)Synergistic antiviral effects in human skin fibroblasts; significant reduction in viral titres in mice. researchgate.netnih.gov
Favipiravir (FAV) + Sofosbuvir (SOF)Chikungunya Virus (CHIKV), Semliki Forest Virus (SFV)Synergistic antiviral effects observed in vitro. researchgate.netnih.gov
Guanosine Analogue (INX-08189) + RibavirinHCV (implied)Synergistic effect by increasing the ratio of NA-TP to natural GTP. nih.gov

Prodrug and Drug Delivery Strategies to Enhance Therapeutic Efficacy

A significant hurdle for many nucleoside analogs, including dideoxycytidine derivatives, is their poor pharmacokinetic properties. nih.govmdpi.com These include low membrane permeability, rapid metabolism, and inefficient phosphorylation to the active triphosphate form. nih.govmdpi.comfrontiersin.org Prodrug and advanced drug delivery strategies aim to overcome these barriers. numberanalytics.comnih.gov

Prodrug Approaches: A prodrug is an inactive or less active molecule that is converted into the active drug within the body. This strategy is widely used to improve the delivery of nucleoside analogs. frontiersin.org

ProTide Technology : This approach masks the negatively charged monophosphate group with an aromatic group and an amino acid ester. mdpi.comfrontiersin.org This modification neutralizes the charge, increasing lipophilicity and facilitating cell entry. Once inside the cell, the masking groups are cleaved by cellular enzymes to release the active nucleoside monophosphate, effectively bypassing the often inefficient initial phosphorylation step. mdpi.comfrontiersin.org

Phosphorodiamidates : In this strategy, the phosphate (B84403) group is masked with two amino acid esters via P-N bonds. mdpi.comcardiff.ac.uk This approach has also been shown to effectively deliver nucleoside monophosphate analogs into cells. mdpi.com

Dipeptide Monoesters : Attaching a dipeptide to the 5' position of a nucleoside analog can enhance uptake via peptide transporters (like PEPT1) in the intestine, improving oral bioavailability. mdpi.com Dipeptide prodrugs of floxuridine (B1672851) and gemcitabine (B846) showed significantly higher uptake and permeability compared to their parent drugs. mdpi.com

Lipophilic Prodrugs : Creating more lipophilic derivatives can enhance membrane permeability. N4-substitution of dideoxycytidine with (N,N-dialkylamino)methylene side chains was shown to significantly increase lipid solubility while also, in some cases, improving water solubility. nih.gov

Advanced Drug Delivery Systems: Beyond chemical prodrug modifications, novel delivery systems are being explored:

Red Blood Cell Carriers : Encapsulating nucleoside analogs or their triphosphates within red blood cells has been investigated as a delivery system. nih.gov This method can protect the drug from rapid degradation and potentially target it to specific cell types like macrophages. nih.gov

Nanoparticle Formulations : Nanomaterials are being developed to improve drug delivery. nih.govmdpi.com For example, hexagonal supramolecular nanostructures formed by attaching the nucleoside analog to squalene (B77637) have shown strong anticancer activity. mdpi.com

Table 3: Prodrug and Delivery Strategies for Nucleoside Analogs
StrategyMechanismAdvantageExample Compound ClassReference
ProTide (Phosphoramidate)Masks monophosphate with aryl and amino acid ester groups.Bypasses initial phosphorylation; enhances cell permeability.Sofosbuvir mdpi.comfrontiersin.org
PhosphorodiamidateMasks monophosphate with two amino acid esters.Effective intracellular delivery of the monophosphate.Stavudine derivatives mdpi.comcardiff.ac.uk
Dipeptide MonoesterLinks a dipeptide to the 5'-hydroxyl group.Improves oral absorption via peptide transporters (PEPT1).Floxuridine, Gemcitabine derivatives mdpi.com
N4-AlkylationSubstitutes the N4-amino group of cytidine (B196190).Increases lipophilicity and membrane permeability.ddC derivatives nih.gov
Red Blood Cell EncapsulationLoads drug into erythrocytes.Protects drug from degradation; potential for targeting.ddCTP nih.gov
SqualenoylationConjugates drug to squalene to form nanoassemblies.Enhances anticancer activity.Anticancer nucleoside analogues mdpi.com

Q & A

Q. What are the recommended synthetic routes for 5-Benzyloxymethyl-2',3'-dideoxycytidine, and how do they compare in yield and purity?

Methodological Answer: The synthesis typically involves nucleoside modification via benzyloxymethyl protection at the 5-position. A practical approach includes:

  • Protection of cytidine : Use benzyloxymethyl chloride under anhydrous conditions (e.g., DMF, pyridine) to introduce the benzyloxymethyl group.
  • Dideoxygenation : Employ a two-step process involving radical deoxygenation (e.g., Barton-McCombie reaction) or enzymatic methods to remove the 2'- and 3'-hydroxyl groups.
  • Purification : Column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) is critical for isolating the final product. Yields vary (40–60%) depending on the deoxygenation method, with enzymatic routes offering higher selectivity but lower scalability .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the absence of hydroxyl protons (2',3') and verify benzyloxymethyl substitution (δ 4.5–5.0 ppm for -CH₂-O-).
  • Mass Spectrometry : High-resolution ESI-MS (positive ion mode) to confirm molecular ion peaks ([M+H]⁺ expected for C₁₇H₂₁N₃O₄).
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95% required for biological assays). Discrepancies in retention times may indicate residual benzyl-protecting groups or deoxygenation by-products .

Q. What solvents and storage conditions are optimal for maintaining the stability of this compound?

Methodological Answer:

  • Solubility : Soluble in DMSO, DMF, and methanol; sparingly soluble in water. Pre-dissolve in DMSO for in vitro assays to avoid precipitation.
  • Storage : Store lyophilized powder at -20°C under argon. Solutions in DMSO should be aliquoted and frozen (-80°C) to prevent freeze-thaw degradation. Avoid exposure to light due to potential benzyl ether cleavage .

Advanced Research Questions

Q. How does the benzyloxymethyl group influence the compound’s stability under physiological pH and temperature?

Methodological Answer: The benzyloxymethyl group enhances lipophilicity but introduces pH-sensitive bonds:

  • Acidic Conditions : Hydrolysis of the benzyl ether occurs at pH < 3 (e.g., gastric fluid), generating 5-hydroxymethyl derivatives. Monitor stability via HPLC after incubation in simulated gastric buffer (0.1 N HCl, 37°C).
  • Neutral/Alkaline Conditions : Stable at pH 7–9 (e.g., cellular cytoplasm). Use phosphate-buffered saline (PBS) at 37°C for 24-hour stability assays. Degradation products (e.g., benzyl alcohol) can be quantified via GC-MS .

Q. What experimental strategies resolve contradictions in reported antiviral activity data for this compound?

Methodological Answer: Discrepancies often arise from:

  • Cell Line Variability : Test across multiple cell lines (e.g., HeLa, MT-4) using standardized viral load assays (e.g., HIV-1 RT inhibition).
  • Metabolic Activation : Compare activity in wild-type vs. kinase-deficient cells to assess phosphorylation-dependent mechanisms.
  • By-Product Interference : Re-synthesize batches with >98% purity (via preparative HPLC) to rule out inhibitory effects from residual benzyl chloride or deoxycytidine analogs .

Q. How can researchers optimize the phosphorylation efficiency of this compound for pro-drug development?

Methodological Answer:

  • Kinase Selection : Use human deoxycytidine kinase (dCK) in in vitro phosphorylation assays. Monitor conversion to the 5'-monophosphate via LC-MS/MS.
  • Substrate Engineering : Introduce electron-withdrawing groups (e.g., fluorine) at the 4-position of the benzyl ring to enhance dCK binding affinity.
  • Co-Solvent Systems : Add PEG-400 (10% v/v) to reaction mixtures to improve enzyme solubility and turnover rates .

Data Contradiction Analysis

Q. Why do different studies report conflicting IC₅₀ values for this compound’s inhibition of viral replication?

Methodological Answer: Key variables include:

  • Assay Duration : Short-term assays (24–48 hr) may underestimate efficacy due to delayed phosphorylation.
  • Intracellular Pool Competition : High endogenous dCTP levels in certain cell lines (e.g., lymphocytes) reduce active triphosphate incorporation. Normalize data to dCTP concentrations via qPCR or mass spectrometry.
  • Batch-Specific Impurities : Trace metal ions (e.g., Fe³⁺) from synthetic steps can catalyze oxidative degradation. Include EDTA (1 mM) in buffers to mitigate this .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.